molecular formula C9H7ClN2O B1348959 2-chloro-N-(3-cyanophenyl)acetamide CAS No. 218288-43-8

2-chloro-N-(3-cyanophenyl)acetamide

Cat. No.: B1348959
CAS No.: 218288-43-8
M. Wt: 194.62 g/mol
InChI Key: SSCHGFNXYGVLSG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanophenyl)acetamide is an organic compound with the molecular formula C9H7ClN2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-cyanophenyl group and the alpha carbon is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyanophenyl)acetamide typically involves the following steps:

  • Formation of 2-chloroacetamide: : This can be achieved by the ammonolysis of esters of chloroacetic acid. For example: [ \text{ClCH}_2\text{CO}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{ClCH}_2\text{C(O)NH}_2 + \text{CH}_3\text{OH} ]

  • Cyanoacetylation of 3-aminobenzonitrile: : The 3-aminobenzonitrile is treated with chloroacetyl chloride in the presence of a base such as pyridine to form this compound. The reaction can be represented as: [ \text{ClCH}_2\text{C(O)Cl} + \text{NC}_6\text{H}_4\text{NH}_2 \rightarrow \text{ClCH}_2\text{C(O)NHNC}_6\text{H}_4 ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Condensation reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Condensation reactions: Reagents such as aldehydes or ketones can be used in the presence of a base to form heterocyclic compounds.

Major Products

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 3-cyanobenzoic acid and 2-chloroacetamide.

    Condensation reactions: Various heterocyclic compounds depending on the reagents used.

Scientific Research Applications

2-chloro-N-(3-cyanophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyanophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The cyano and chloro groups can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.

Comparison with Similar Compounds

2-chloro-N-(3-cyanophenyl)acetamide can be compared with other similar compounds such as:

  • 2-chloro-N-(3-phenylpropyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-ethylphenyl)acetamide
  • 2-chloro-N-(3-methoxybenzyl)acetamide
  • 2-chloro-N-(2,3-dimethoxybenzyl)acetamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties

Properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCHGFNXYGVLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352824
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218288-43-8
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-cyanophenyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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